molecular formula C12H11NO3 B3277877 (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid CAS No. 66735-65-7

(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid

Cat. No.: B3277877
CAS No.: 66735-65-7
M. Wt: 217.22 g/mol
InChI Key: JSOBWUYSSGIUDS-GORDUTHDSA-N
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Description

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid is a high-purity organic compound with the CAS Number 1402072-52-9 and a molecular formula of C12H11NO3 . This methoxy-substituted indole derivative is of significant interest in medicinal chemistry and biochemical research, serving as a crucial scaffold for the synthesis and exploration of novel biologically active molecules. Its molecular structure, which features an acrylic acid chain linked to a 5-methoxyindole group, allows it to interact with various enzymatic targets. Researchers value this compound for its potential as a building block in developing receptor agonists/antagonists and for studying signal transduction pathways. The product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory and research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-methoxy-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h2-7,13H,1H3,(H,14,15)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOBWUYSSGIUDS-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Mechanisms

Established methods for the synthesis of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid predominantly involve condensation and olefination reactions starting from 5-methoxy-1H-indole-3-carbaldehyde. Functionalization of the indole (B1671886) core itself presents an alternative, albeit less direct, approach.

Condensation Reactions (e.g., Knoevenagel-type)

The Knoevenagel condensation, particularly the Doebner modification, stands as a primary and widely utilized method for the synthesis of this compound. wikipedia.orgorganic-chemistry.orgbu.edu This reaction involves the condensation of an aldehyde, in this case, 5-methoxy-1H-indole-3-carbaldehyde, with an active methylene (B1212753) compound, typically malonic acid. wikipedia.orgorganic-chemistry.org The reaction is generally catalyzed by a weak base, such as pyridine or piperidine (B6355638), and often proceeds with subsequent decarboxylation to yield the desired α,β-unsaturated acid. wikipedia.orgorganic-chemistry.org

The mechanism commences with the deprotonation of the active methylene compound by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type addition product. Subsequent dehydration of this intermediate results in the formation of a carbon-carbon double bond. wikipedia.orgorganic-chemistry.org When malonic acid is used, the initial condensation product is a dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford the final acrylic acid derivative. wikipedia.org The use of pyridine as a solvent can facilitate both the condensation and decarboxylation steps. organic-chemistry.org A notable advantage of this method is its directness in forming the carboxylic acid functionality. Variations of this reaction have been developed to be more environmentally benign, for instance, by replacing pyridine with triethylamine in a solvent like toluene. rsc.org

Starting MaterialReagentCatalyst/SolventProductYieldReference
5-methoxy-1H-indole-3-carbaldehydeMalonic acidPyridine/PiperidineThis compoundGood to High wikipedia.orgorganic-chemistry.org
Aromatic AldehydesMalonic acidTriethylamine/TolueneCinnamic acid derivativesComparable to pyridine rsc.org

Wittig Reaction Approaches

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, offer a powerful and stereoselective alternative for the synthesis of this compound. wikipedia.orgorganic-chemistry.orgnih.gov These methods involve the reaction of an aldehyde or ketone with a phosphorus ylide or a phosphonate carbanion, respectively, to form an alkene. wikipedia.orgorganic-chemistry.org

The HWE reaction is especially advantageous as it predominantly yields the (E)-isomer, which is the desired stereochemistry for the target molecule. wikipedia.orgorganic-chemistry.org This reaction would typically involve the treatment of 5-methoxy-1H-indole-3-carbaldehyde with a stabilized phosphonate carbanion, such as that derived from triethyl phosphonoacetate. The resulting product would be the corresponding ethyl ester of the target acrylic acid, which can then be hydrolyzed to the carboxylic acid. The HWE reaction is known for its high yields and the ease of removal of the phosphate byproduct. organic-chemistry.org

AldehydePhosphonate ReagentBaseProduct (after hydrolysis)StereoselectivityReference
5-methoxy-1H-indole-3-carbaldehydeTriethyl phosphonoacetateNaH, NaOMe, or BuLiThis compoundPredominantly (E) wikipedia.orgorganic-chemistry.org
General AldehydesStabilized Phosphorus YlidesVarious bases(E)-AlkenesHigh (E)-selectivity organic-chemistry.org

Functionalization Strategies from Indole Precursors

A different synthetic approach involves the direct functionalization of the 5-methoxy-1H-indole core at the C3 position. While direct acrylation can be challenging, transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, provide a viable pathway. odinity.comsemanticscholar.orgnih.gov

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. odinity.com To synthesize this compound via this method, one would first need to prepare a 3-halo-5-methoxy-1H-indole (e.g., 3-iodo-5-methoxy-1H-indole). This functionalized indole could then be coupled with acrylic acid or an acrylate ester, such as methyl acrylate, followed by hydrolysis if an ester is used. researchgate.net This strategy offers a convergent approach where the indole and the acrylic acid moiety are brought together in the final step.

Indole DerivativeAlkeneCatalystBaseProductReference
3-Iodo-5-methoxy-1H-indoleAcrylic acid / Methyl acrylatePd(OAc)₂TriethylamineThis compound odinity.comresearchgate.net
Aryl HalidesAlkenesPalladium complexesVarious basesSubstituted Alkenes semanticscholar.org

Advanced Catalysis in Synthesis

The development of more efficient and environmentally friendly synthetic methods has led to the exploration of advanced catalytic systems for the synthesis of indole derivatives.

Brønsted Acid Catalysis

Brønsted acids have emerged as effective catalysts for various organic transformations, including reactions involving indoles. In the context of synthesizing this compound, Brønsted acids can be employed to catalyze the Knoevenagel condensation step. researchgate.net For instance, Brønsted-acidic ionic liquids have been shown to be efficient and recyclable catalysts for the Knoevenagel condensation of aromatic aldehydes with malononitrile. researchgate.net This suggests that similar catalytic systems could be applied to the reaction of 5-methoxy-1H-indole-3-carbaldehyde with malonic acid. The Brønsted acid catalyst activates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the enol form of the active methylene compound. This can lead to faster reaction rates and milder reaction conditions compared to traditional base-catalyzed methods. nih.gov

AldehydeActive Methylene CompoundBrønsted Acid CatalystProduct TypeReference
Aromatic AldehydesMalononitrileBrønsted-acidic ionic liquidsSubstituted Acrylonitriles researchgate.net
Benzaldehyde DerivativesMalonatesLewis and Brønsted acidsIndene and Benzofulvene Derivatives nih.gov

Palladium-Catalyzed Methods

Palladium-catalyzed reactions, particularly the Mizoroki-Heck reaction, are among the most efficient methods for the synthesis of substituted acrylic acids from aryl halides or triflates and alkenes. organic-chemistry.orgnih.gov This reaction involves the coupling of an aryl or vinyl halide with an activated alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The synthesis of this compound via this method would typically involve the reaction of a 3-halo-5-methoxyindole derivative with acrylic acid or one of its esters.

The general mechanism for the Heck reaction initiates with the oxidative addition of the aryl halide to a Pd(0) species. nih.gov This is followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to form the substituted alkene product and regenerate the active Pd(0) catalyst. nih.gov A key advantage of the Heck reaction is its excellent trans selectivity, which is crucial for obtaining the desired (E)-isomer of the target compound. organic-chemistry.org

Various palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladacycles, which serve as catalyst precursors. nih.govorganic-synthesis.comsemanticscholar.org The choice of ligands, bases, and solvents significantly influences reaction efficiency and yield.

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reactions

Catalyst / PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF100HighGeneral Heck Conditions
PalladacycleNoneEt₃NDMF / Water110-130Good to Excellent semanticscholar.org
PdCl₂(dppf)dppfNa₂CO₃Toluene/Dioxane85Varies organic-synthesis.com

This table presents generalized conditions for Heck-type reactions applicable to the synthesis of similar structures. Specific yields for the target compound may vary.

Another palladium-catalyzed approach is the halide-free Heck-type reaction, which utilizes arylboronic acids as the arylating agent. This method eliminates the formation of halide waste, though it may require an oxidant like a Cu(II) salt to regenerate the active Pd(II) catalyst from Pd(0). nih.gov

Other Transition Metal Catalysis

While palladium dominates the field of C-C cross-coupling, other transition metals have been explored for similar transformations. Nickel catalysts, for instance, have been utilized in variations of the Sonogashira coupling, a reaction that couples terminal alkynes with aryl or vinyl halides. wikipedia.org Although not a direct route to acrylic acids, subsequent functionalization of the alkyne could provide a pathway to the target molecule. The Sonogashira reaction typically employs a palladium catalyst with a copper(I) co-catalyst, but copper-free versions have also been developed to prevent the formation of alkyne dimers. wikipedia.orgorganic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of increasing importance, focusing on reducing environmental impact and improving sustainability.

Sustainable Solvents and Reagents

A key aspect of green synthesis is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is a highly desirable solvent for its safety, low cost, and minimal environmental impact. Phosphine-free Heck reactions have been successfully performed in water using specific palladium complexes, which minimizes costs and operational hazards. organic-chemistry.orgnih.gov Bio-derived solvents such as dimethylisosorbide (DMI) have also emerged as effective media for palladium-catalyzed cross-coupling reactions. organic-chemistry.org

The use of ionic liquids as recyclable reaction media has also been explored for coupling reactions like the Sonogashira coupling. vinhuni.edu.vn These non-volatile solvents can facilitate high yields, and the catalyst-ionic liquid system can often be recovered and reused for several cycles. vinhuni.edu.vn

Catalyst Recyclability and Efficiency

High catalyst efficiency, measured by turnover numbers (TON), is also a critical goal. Certain palladacycle phosphine mono-ylide complexes have demonstrated high activity in Heck reactions with low palladium loadings (as low as 10 ppm), achieving high turnover frequencies. organic-chemistry.org

Derivatization and Structural Modification Strategies

The functional groups present in this compound—the carboxylic acid, the alkene, the indole N-H, and the methoxy (B1213986) group—provide multiple handles for structural modification to generate a library of related compounds.

Functional Group Interconversions

The carboxylic acid moiety is a versatile functional group that can be readily converted into other functionalities.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a wide range of esters.

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) yields the corresponding amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(5-methoxy-1H-indol-3-yl)prop-2-en-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄).

The alkene double bond can also be modified.

Reduction: Catalytic hydrogenation can selectively reduce the double bond to afford 3-(5-methoxy-1H-indol-3-yl)propanoic acid.

The indole N-H group is another site for modification.

N-Alkylation/N-Acylation: The nitrogen can be alkylated or acylated under basic conditions to introduce various substituents, which can modulate the compound's electronic properties and solubility.

Finally, the methoxy group on the indole ring can be a point of derivatization.

O-Demethylation: Cleavage of the methyl ether using reagents like boron tribromide (BBr₃) would yield the corresponding 5-hydroxy derivative, a key metabolite of serotonin.

These interconversions allow for the systematic exploration of the structure-activity relationship of this indole scaffold.

Analog Synthesis and Structure-Activity Relationship (SAR) Exploration (at a molecular level)

The core structure of this compound has served as a scaffold for the synthesis of various analogs to explore and optimize biological activity. Structure-Activity Relationship (SAR) studies have been conducted by systematically modifying different parts of the molecule, including the indole ring, the acrylic acid side chain, and the indole nitrogen. These explorations have led to the identification of derivatives with enhanced potency and novel mechanisms of action in areas such as antimicrobial potentiation and metabolic regulation.

Modification of the Acrylic Acid Moiety and Indole Core

A key strategy in analog synthesis involves modifying the acrylic acid side chain. For instance, a series of spermine derivatives of indole-3-acrylic acid were prepared to develop new antibiotic adjuvants. nih.govresearchgate.net In this series, the carboxylic acid group of 5-methoxy-indole-3-acrylic acid was coupled with spermine to create a dimeric structure. This modification was part of a broader exploration that also included variations of the indolglyoxylamide, indole-3-acetic, and indole-3-carboxylate units. nih.gov

The resulting spermine derivative bearing the 5-methoxy-indole-3-acrylic acid end groups was found to exhibit moderate to good antibiotic adjuvant activity against several Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.govresearchgate.net At a molecular level, the mechanism of action for this analog was identified as its ability to disrupt the bacterial outer membrane and inhibit the AcrAB-TolC efflux pump. nih.gov This suggests that the conjugation of the indoleacrylic acid to a polyamine like spermine creates a molecule with membrane-disrupting capabilities, enhancing the efficacy of conventional antibiotics.

The SAR of this series also highlighted the importance of the substituent on the indole ring. An analog featuring a 5-bromo-indole-3-acetic acid moiety linked to spermine also showed significant adjuvant properties, indicating that electron-withdrawing groups at the 5-position of the indole ring are favorable for this specific biological activity. nih.govresearchgate.net

Table 1. SAR of Spermine-Indole Conjugates as Antibiotic Adjuvants nih.govresearchgate.net
CompoundIndole MoietyLinkerObserved Activity
Analog 15-Methoxy-indole-3-acrylic acidSpermineGood to moderate antibiotic adjuvant activity
Analog 25-Bromo-indole-3-acetic acidSpermineGood to moderate antibiotic adjuvant activity
Analog 36-Bromo-indolglyoxylamideSpermineCytotoxic and hemolytic

Exploration of Substituents for Mitochondrial Pyruvate Carrier (MPC) Inhibition

In a different therapeutic context, analogs of indolylacrylic acid have been synthesized and evaluated as inhibitors of the mitochondrial pyruvate carrier (MPC), a target for conditions like hair loss. ucla.edu While the parent scaffold in these studies was (E)-2-cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid, the SAR findings are highly relevant. Researchers explored the impact of substituents on the indole core, taking a potent N1-substituted analog as the new reference compound. ucla.edu

The study synthesized analogs with various substituents at different positions of the indole ring. An analog with a methoxy group at the 4-position (4-OMe) showed a similar potency in promoting lactate production (an indicator of MPC inhibition) as the reference compound. ucla.edu This suggests that a small, electron-donating group at the 4-position is well-tolerated. In contrast, a larger benzyloxy group at the same position (4-OBn) failed to increase biological activity, likely due to steric hindrance. ucla.edu Interestingly, a 7-benzyloxy substitution resulted in better activity than the reference compound, while a cyano group at the 4-position (4-CN) also enhanced potency. ucla.edu This indicates that both the electronic nature and the position of the substituent are critical for optimal interaction with the MPC target.

Table 2. SAR of Indole Ring Substituents on MPC Inhibitory Activity ucla.edu
Compound IDSubstituent on Indole RingRelative Potency (Lactate Production)
JXL020 (Reference)None (N1-3,5-bis(trifluoromethyl)benzyl)Baseline
JXL0604-OMeSimilar to reference
JXL0554-CNBetter than reference
JXL0574-OBnWorse than reference
JXL0597-OBnBetter than reference

These studies collectively demonstrate that the this compound scaffold is a versatile template for chemical modification. The SAR explorations reveal that fine-tuning of the substituents on the indole ring and strategic transformations of the acrylic acid side chain can lead to potent and selective agents with distinct molecular mechanisms of action.

Advanced Characterization and Structural Research

Spectroscopic Research Methodologies

Spectroscopic techniques are fundamental to elucidating the precise chemical structure and bonding of a molecule.

Advanced NMR Spectroscopic Studies (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

¹H NMR: A ¹H NMR spectrum for this compound would be expected to show distinct signals for each unique proton. The protons on the acrylic acid moiety (-CH=CH-COOH) would appear as doublets in the olefinic region of the spectrum, with a large coupling constant characteristic of a trans (E) configuration. The protons on the indole (B1671886) ring would produce signals in the aromatic region, with their specific chemical shifts and splitting patterns influenced by the methoxy (B1213986) group at the C5 position. The methoxy group itself would present as a sharp singlet, and the N-H proton of the indole would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. Key signals would include those for the carboxyl carbon (-COOH), the two olefinic carbons (-CH=CH-), the carbons of the indole ring system, and the methoxy group carbon. The chemical shifts would confirm the presence of the indole and acrylic acid functional groups.

Expected ¹H and ¹³C NMR Data (Hypothetical) No specific experimental data was found in the searched literature. The table below is an example based on general chemical shift knowledge for similar structures.

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Indole N-H~11.5 (broad s)N/A
Indole Ring Protons6.8 - 7.8 (m)100 - 138
Olefinic Protons (-CH=CH-)6.3 - 8.0 (d)115 - 145
Carboxyl Proton (-COOH)~12.0 (broad s)N/A
Methoxy Protons (-OCH₃)~3.8 (s)~55
Carboxyl Carbon (-COOH)N/A~170

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula. For (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid (C₁₂H₁₁NO₃), the expected exact mass would be calculated. HRMS analysis would confirm this elemental composition with high accuracy, typically to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula.

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of molecules. The resulting spectra provide a "fingerprint" based on the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The C=C stretching of the acrylic group and the indole ring would appear in the 1600-1650 cm⁻¹ region. Finally, the C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. It is particularly sensitive to non-polar bonds. Therefore, the C=C double bond of the acrylic chain and the aromatic ring vibrations would be expected to show strong signals in the Raman spectrum.

X-ray Crystallography and Solid-State Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Elucidation

Hypothetical Crystallographic Data No experimental data is available. This table illustrates the type of information obtained from an X-ray crystallography study, based on a related compound.

ParameterExample Value (from a related structure)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.9242
b (Å)11.461
c (Å)9.889
β (°)110.77
Volume (ų)945.7

Intermolecular Interactions and Crystal Engineering

The crystal structure would also reveal how the molecules pack together in the solid state. This packing is governed by intermolecular forces such as hydrogen bonds and π-π stacking. For this compound, strong intermolecular hydrogen bonds are expected. The carboxylic acid groups would likely form centrosymmetric dimers via O-H···O hydrogen bonds. Additionally, the N-H group of the indole ring could act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen or the methoxy oxygen of a neighboring molecule, leading to the formation of chains or sheets. The planar indole rings might also engage in π-π stacking interactions, further stabilizing the crystal lattice. Understanding these interactions is crucial for crystal engineering, where the goal is to control the solid-state structure to achieve desired material properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. mdpi.com Methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used to model the behavior of indole (B1671886) derivatives with high accuracy. researchgate.netnih.gov

Electronic Structure Analysis

Analysis of the electronic structure provides fundamental insights into the molecule's reactivity and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comschrodinger.com For indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO may extend over the acrylic acid moiety, indicating this region's susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. nih.govwolfram.comlibretexts.org In MEPs, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the carboxylic oxygen atoms. Blue-colored regions signify positive potential (electron-poor areas), often found near the acidic and N-H protons. researchgate.net This analysis helps predict sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1. Calculated Electronic Properties of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid (Illustrative Data)
ParameterValueSignificance
HOMO Energy-6.15 eVElectron-donating ability
LUMO Energy-1.95 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.20 eVChemical reactivity and stability
Dipole Moment4.50 DebyeMolecular polarity

Conformational Analysis and Energetics

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis using DFT helps identify the most stable spatial arrangements (conformers) of the molecule. mdpi.com For this compound, the primary degree of freedom is the rotation around the single bond connecting the indole ring and the acrylic acid side chain.

Calculations can determine the potential energy surface for this rotation, identifying energy minima corresponding to stable conformers. researchgate.net The indole ring itself is largely planar, but the orientation of the carboxylic acid group relative to this plane can vary. researchgate.net The global minimum energy conformer represents the most probable structure of the molecule in the gas phase. Studies on similar indole-hydrazone derivatives have shown that solvent effects can influence which conformer is most stable. mdpi.com

Table 2. Relative Energies of Potential Conformers (Illustrative Data)
ConformerDihedral Angle (C2-C3-Cα-Cβ)Relative Energy (kcal/mol)
A (Global Minimum)~180° (anti-periplanar)0.00
B~0° (syn-periplanar)+2.5

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. rsc.org For instance, DFT calculations can be used to study the synthesis of this compound, such as through a Knoevenagel condensation. By calculating the activation energies for different potential pathways, the most favorable reaction route can be determined. sciencedaily.com

Furthermore, understanding the reactivity of the molecule itself, such as its susceptibility to Michael addition at the acrylic double bond, can be explored. researchgate.net Computational studies on related indolynes have shown that distortion energies can predict the regioselectivity of nucleophilic additions, a principle that could be applied to understand reactions involving the acrylic acid moiety. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, is a key in silico technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. jmchemsci.com This is crucial for understanding potential pharmacological activity. nih.gov

Ligand-Target Interaction Prediction (at a molecular level)

Molecular docking simulations place the 3D structure of this compound into the binding site of a target protein to predict its preferred binding mode. mdpi.com The analysis of the resulting docked pose reveals specific non-covalent interactions that stabilize the ligand-protein complex. nih.gov

For an indole derivative like this, key interactions often include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O). The indole N-H group is also a potent hydrogen bond donor. nih.gov

Hydrophobic Interactions: The bicyclic indole ring and its methoxy (B1213986) group can form favorable hydrophobic contacts with nonpolar amino acid residues like leucine, valine, and isoleucine. cambridgemedchemconsulting.com

π-π Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.

Studies on similar 5-methoxy-indole derivatives have identified them as potential leads for antimicrobial agents, suggesting targets like bacterial or fungal enzymes. nih.gov Indoleacrylic acid itself has been shown to have anti-inflammatory effects. nih.govresearchgate.net

Table 3. Predicted Interactions with a Hypothetical Enzyme Active Site
Molecular GroupInteraction TypePotential Interacting Amino Acid Residue
Carboxylic Acid (-COOH)Hydrogen Bond / Salt BridgeArginine, Lysine, Serine
Indole N-HHydrogen BondAspartate, Glutamate, Carbonyl backbone
Indole Ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Leucine
Methoxy Group (-OCH3)Hydrogen Bond (acceptor) / HydrophobicSerine, Valine

In Silico Binding Affinity Estimation

Docking programs use scoring functions to estimate the binding affinity between the ligand and the target, typically expressed in kcal/mol. jbcpm.com A more negative score generally indicates a more favorable binding interaction. frontiersin.org While these scores are estimations, they are highly useful for ranking potential compounds in virtual screening campaigns and prioritizing them for experimental testing. sciencescholar.us

For example, docking studies of various indole derivatives against targets like cyclooxygenase (COX) enzymes or cyclin-dependent kinases (CDK) have been used to predict their potential as anti-inflammatory or anticancer agents, respectively. mdpi.comisfcppharmaspire.com The binding affinity of this compound would be evaluated against various relevant targets to hypothesize its biological function.

Table 4. Estimated Binding Affinities for Selected Targets (Illustrative Data)
Protein TargetPotential ActivityDocking Score (kcal/mol)
Cyclooxygenase-2 (COX-2)Anti-inflammatory-8.5
Bacterial MurB ReductaseAntibacterial-7.8
Human Pregnane X Receptor (PXR)Immune modulation-9.1

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the molecular mechanisms underlying their biological effects. For derivatives of indole and acrylic acid, including compounds structurally related to this compound, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities.

QSAR analyses typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological. These descriptors are then correlated with the biological activity of a training set of molecules using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. A statistically robust QSAR model can then be used to predict the activity of a test set of compounds that were not used in the model's development.

While no specific QSAR models for this compound have been detailed in the reviewed literature, studies on analogous indole and cinnamic acid derivatives provide valuable mechanistic insights. Cinnamic acid derivatives, which share the acrylic acid side chain, have been the subject of QSAR studies to understand their antitubercular activity. nih.gov These studies often reveal the importance of both geometrical and electronic properties in determining the biological response. nih.gov

For indole derivatives, QSAR models have been developed for a variety of therapeutic targets. For instance, 3D-QSAR studies on indole derivatives as phosphodiesterase IV (PDE IV) inhibitors have highlighted the significance of steric, electrostatic, and hydrophobic fields in predicting their inhibitory activity. nih.gov Such models use methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create 3D contour maps that visualize the favorable and unfavorable regions for these properties around the molecule. nih.gov These maps can guide the rational design of more potent analogs.

A hypothetical QSAR model for a series of indole-3-acrylic acid derivatives might reveal correlations between specific molecular descriptors and a particular biological activity, such as enzyme inhibition or receptor binding. The following interactive table illustrates the type of data that would be generated in such a study.

Compound IDExperimental Activity (pIC50)LogP (Hydrophobicity)Dipole Moment (Debye)HOMO Energy (eV)Molecular Weight ( g/mol )
15.22.13.5-6.2217.23
25.52.33.8-6.1231.26
34.91.93.2-6.4203.20
46.12.84.1-5.9245.29
55.82.63.9-6.0231.26

From such data, a QSAR equation could be derived. For example: pIC50 = 0.8 * LogP + 0.5 * Dipole Moment - 0.3 * HOMO Energy + constant

This equation would suggest that higher hydrophobicity and a larger dipole moment are beneficial for the activity, while a higher HOMO energy (less negative) is detrimental. The coefficients of the descriptors in the QSAR equation provide a quantitative measure of their influence on the biological activity.

The statistical quality of a QSAR model is crucial for its predictive power. Key statistical parameters used to validate a model are presented in the table below.

Statistical ParameterDescriptionTypical Value for a Good Model
r² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (Cross-validated r²) A measure of the predictive ability of the model, determined by techniques like leave-one-out cross-validation.> 0.5
F-test (F-statistic) A statistical test that compares the model's variance with the residual variance.High value
Standard Error of Estimate (s) A measure of the accuracy of predictions.Low value

In studies of related compounds, descriptors related to the electronic properties of the indole ring and the acrylic acid side chain, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are often found to be significant. dergipark.org.tr These parameters can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target. Similarly, steric descriptors, which account for the size and shape of the molecule, can be critical for understanding how a compound fits into a binding site.

By analyzing the contribution of different descriptors, QSAR models offer mechanistic hypotheses. For instance, a strong correlation with hydrophobic descriptors might suggest that the compound binds to a hydrophobic pocket in the target protein. Conversely, a significant contribution from electrostatic descriptors would point towards the importance of polar interactions, such as hydrogen bonds or dipole-dipole interactions, in the binding mechanism. These insights are invaluable for the rational design and optimization of new therapeutic agents based on the this compound scaffold.

Molecular and Biochemical Mechanism Research

Interaction with Biological Receptors and Enzymes

The biological activity of a compound is fundamentally dictated by its interactions with cellular receptors and enzymes. Based on its structural features, (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid is predicted to engage with several key regulatory proteins.

Aryl Hydrocarbon Receptor (AhR) Ligand Research

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses and cellular metabolism. mdpi.com Tryptophan metabolites produced by gut microbiota are a major class of endogenous AhR ligands. nih.gov The parent compound, indole-3-acrylic acid (IA), is a known microbial metabolite that activates the AhR signaling pathway. nih.govnih.gov This activation is crucial for maintaining intestinal barrier function and modulating inflammatory responses. nih.govnih.gov

Furthermore, studies on various methylated and methoxylated indoles have revealed their capacity to act as either agonists or antagonists of the human AhR. nih.govnih.govresearchgate.net For instance, 7-methoxyindole has been identified as an effective AhR agonist. nih.govresearchgate.net Given that this compound contains both the indole (B1671886) core known to bind AhR and a methoxy (B1213986) group which can influence this interaction, it is highly plausible that this compound acts as a modulator of the AhR pathway. Its specific activity, whether agonistic or antagonistic, would depend on the precise binding mode within the AhR ligand-binding pocket.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2-ARE) Pathway Activation Studies

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com Activation of Nrf2 induces the transcription of numerous antioxidant and cytoprotective genes. mdpi.comijbs.com Research has demonstrated that indole-3-acrylic acid (IA) can suppress inflammation through the activation of the Nrf2 pathway. nih.gov In murine models, treatment with IA leads to the upregulation of Nrf2 target genes, including those involved in the synthesis of the crucial intracellular antioxidant, glutathione (Gclm and Gclc). nih.gov The ability of the indole scaffold to activate this protective pathway suggests that this compound may also possess Nrf2-activating properties, thereby contributing to cellular antioxidant defenses.

Inhibition of Specific Enzymes (e.g., Fab I, DNA gyrase)

There is currently a lack of specific research in the available scientific literature investigating the inhibitory activity of this compound or its close structural analogs, such as indole-3-acrylic acid, against bacterial enzymes like enoyl-acyl carrier protein reductase (FabI) or DNA gyrase. While various heterocyclic compounds are explored as inhibitors for these targets, the specific indole-acrylic acid scaffold has not been prominently featured in this context.

However, other indole derivatives have been investigated for different enzyme-inhibiting activities. For example, certain 5-(4-Methoxyphenyl)-1H-indole derivatives have been shown to be substrate-specific inhibitors of the enzyme 15-lipoxygenase (ALOX15), which is involved in inflammation. nih.govnih.gov This indicates the potential of the methoxy-indole scaffold to be tailored for specific enzyme inhibition, though its effect on FabI or DNA gyrase remains uninvestigated.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonist Mechanisms

Cysteinyl leukotrienes are potent pro-inflammatory mediators involved in allergic and inflammatory conditions like asthma. wikipedia.orgnih.gov Antagonists of the CysLT1 receptor are therefore therapeutically valuable. nih.gov The structural features required for CysLT1 antagonism have been well-studied. Interestingly, the approved CysLT1 antagonist, zafirlukast, is an indole derivative. wikipedia.org This demonstrates that the indole nucleus can serve as a core structure for designing CysLT1 antagonists. While there is no direct evidence to classify this compound as a CysLT1 antagonist, its indole scaffold suggests a potential, albeit unproven, capacity to interact with this receptor. Further research, including structural modeling and binding assays, would be necessary to explore this possibility.

Mechanistic Studies on Cellular and Molecular Pathways (in vitro focus)

The interaction of a compound with receptors and enzymes translates into effects on broader cellular pathways. The potential of this compound to modulate these pathways can be inferred from studies on related molecules.

Immunomodulatory Mechanisms at a Molecular Level

Indole derivatives, particularly those derived from tryptophan metabolism, are increasingly recognized as key modulators of the immune system. frontiersin.org Indole-3-acrylic acid (IA) and the related metabolite indole-3-acetic acid (IAA) exhibit significant anti-inflammatory and immunomodulatory properties. nih.govmdpi.commdpi.com

IA has been shown to mitigate inflammatory responses and promote intestinal epithelial barrier function. nih.govhmdb.ca These effects are largely attributed to its dual activation of the AhR and Nrf2 pathways. nih.gov Activation of AhR by indole metabolites can balance mucosal reactivity, while Nrf2 activation provides protection against oxidative stress, a key component of inflammation. mdpi.comnih.gov Similarly, IAA has been shown to possess anti-inflammatory and antioxidant activities, reducing the secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophage cell lines. mdpi.comnih.gov

Given these findings, this compound is likely to possess immunomodulatory activities. Its potential to act as an AhR ligand and Nrf2 activator suggests it could influence cytokine expression, regulate immune cell function, and enhance antioxidant defenses at a molecular level.

Table 1: Summary of Research Findings on Structurally Related Indole Compounds

Compound Class / Specific Compound Target Pathway/Receptor Observed Effect Reference
Indole-3-acrylic acid (IA) Aryl Hydrocarbon Receptor (AhR) Activation of AhR signaling nih.govnih.gov
Indole-3-acrylic acid (IA) Nrf2-ARE Pathway Upregulation of Nrf2 target genes (Hmox1, Gclm, Gclc) nih.gov
Methoxyindoles (e.g., 7-MeO-indole) Aryl Hydrocarbon Receptor (AhR) Agonist activity nih.govresearchgate.net
Indole-3-acetic acid (IAA) Inflammatory Pathways (in vitro) Inhibition of pro-inflammatory cytokines (IL-1β, IL-6) mdpi.comnih.gov
Zafirlukast (Indole derivative) Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonist activity wikipedia.org
5-(4-Methoxyphenyl)-1H-indole derivatives 15-lipoxygenase (ALOX15) Substrate-specific inhibition nih.govnih.gov

Epithelial Barrier Function Modulation Mechanisms

This compound, a tryptophan metabolite, is understood to play a role in promoting the integrity of the intestinal epithelial barrier. nih.gov The intestinal barrier is a critical, selectively permeable structure that maintains homeostasis by separating luminal contents from the host's internal environment. dovepress.comnih.gov Its disruption is linked to various inflammatory and autoimmune diseases. nih.govnih.gov The mechanisms by which indoleacrylic acid and related microbial metabolites bolster this barrier are multifaceted, involving the enhancement of both the physical and chemical barrier components.

Research suggests that indole derivatives produced by commensal gut bacteria, such as Peptostreptococcus species, have a beneficial effect on epithelial barrier function. nih.gov The proposed mechanisms are largely centered on the regulation of intercellular tight junctions and the potentiation of the protective mucus layer.

Tight Junction Reinforcement: The epithelial barrier's integrity is primarily maintained by tight junction proteins, such as claudins, occludins, and zonula occludens (ZO) proteins, which seal the paracellular space between epithelial cells. dovepress.com Studies on the related indole metabolite, Indole-3-propionic acid (IPA), have shown that it can improve barrier function by increasing the expression of key tight junction proteins, including Claudin-1, Occludin, and ZO-1. nih.govresearchgate.net This leads to increased transepithelial electrical resistance (TEER) and reduced paracellular permeability. It is hypothesized that this compound acts through a similar mechanism, strengthening the physical barrier against the translocation of harmful luminal antigens and microbes. nih.govresearchgate.net

The table below summarizes the key proteins involved in the modulation of the epithelial barrier by indole derivatives.

Barrier ComponentKey ProteinsFunctionEffect of Indole Derivatives
Tight Junctions (Physical Barrier)Claudin-1, Occludin, ZO-1Seal the space between epithelial cells, control paracellular permeability.Upregulation of protein expression, strengthening the barrier. nih.govresearchgate.net
Mucus Layer (Chemical/Physical Barrier)MUC2, TFF3Form a protective gel layer over the epithelium.Increased expression and secretion, enhancing barrier integrity. nih.govresearchgate.net

Antioxidant and Anti-inflammatory Cellular Responses

This compound exhibits significant antioxidant and anti-inflammatory properties, which are crucial for cellular protection and homeostasis. These activities are attributed to its unique indole and acrylic acid moieties.

Antioxidant Mechanisms: The indole nucleus is a well-established scavenger of reactive oxygen species (ROS). Derivatives of 5-methoxy-indole carboxylic acid have demonstrated the ability to effectively neutralize highly reactive free radicals, such as superoxide anions and hydroxyl radicals. researchgate.netmdpi.com A key feature of these indole compounds is that they scavenge radicals via electron donation without generating prooxidant intermediates, a common drawback of some other antioxidants. researchgate.netmdpi.com Furthermore, these compounds have been shown to suppress iron-induced lipid peroxidation, a major pathway of oxidative damage to cellular membranes. mdpi.com The thiobarbituric acid (TBA) test is a common method for measuring lipid peroxidation. researchgate.net

Anti-inflammatory Responses: Indoleacrylic acid produced by gut microbiota can mitigate inflammatory responses in immune cells. nih.gov Bacterial tryptophan metabolites are known to act as signaling molecules, affecting immune cells through the activation of specific receptors like the aryl hydrocarbon receptor (AhR). nih.gov Activation of these receptors can modulate cytokine production and immune cell differentiation, leading to a more regulated, less inflammatory state.

Additionally, the anti-inflammatory effects may be mediated through the inhibition of key pro-inflammatory signaling pathways. For instance, ferulic acid, which also possesses an acrylic acid structure, has been shown to inhibit inflammation induced by lipopolysaccharide (LPS) by suppressing the NF-κB and MAPK signaling pathways. mdpi.com The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com It is plausible that this compound shares this mechanistic pathway, thereby reducing the production of inflammatory mediators.

The dual-action capabilities are summarized below:

ActivityMechanismCellular Effect
AntioxidantDirect scavenging of free radicals (superoxide, hydroxyl). researchgate.netmdpi.comProtection against oxidative stress.
AntioxidantInhibition of iron-induced lipid peroxidation. mdpi.comPreservation of cell membrane integrity.
Anti-inflammatoryActivation of cellular receptors (e.g., AhR). nih.govModulation of immune cell response.
Anti-inflammatoryPotential inhibition of pro-inflammatory signaling (e.g., NF-κB, MAPK). mdpi.comDecreased production of inflammatory cytokines.

Antitumor Mechanisms in Cell Lines (molecular pathways)

While direct studies on the antitumor mechanisms of this compound are specific, analysis of related compounds and structural motifs allows for the postulation of several plausible molecular pathways through which it may exert anti-cancer effects. The primary mechanisms likely involve the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling cascades. nih.govmdpi.com

Induction of Apoptosis: A common mechanism for anti-cancer agents is the activation of programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govmdpi.com The compound may alter the expression of Bcl-2 family proteins, which are key regulators of the intrinsic pathway. Specifically, it could lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins like BAX, leading to mitochondrial permeabilization and caspase activation. nih.govmdpi.com

Cell Cycle Arrest: Many antitumor compounds exert their effects by halting the cell cycle, preventing cancer cells from proliferating. It is possible that this compound could induce cell cycle arrest, for example, at the G2/M phase, thereby inhibiting mitosis and cell division. nih.gov

Inhibition of Survival Signaling Pathways: Cancer cells often exhibit hyperactivation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and Ras/MAPK pathways. nih.govnih.gov These pathways promote cell growth, proliferation, and survival while inhibiting apoptosis. Targeted inhibition of key kinases in these pathways, such as Akt and ERK, is a validated anti-cancer strategy. nih.gov this compound may act as an inhibitor of one or more components within these cascades, cutting off the survival signals that cancer cells depend on.

The table below outlines potential molecular pathways targeted by this compound.

Molecular PathwayKey Protein TargetsOutcome in Cancer Cells
Intrinsic ApoptosisBcl-2 family proteins (Bcl-2, BAX), CaspasesInduction of programmed cell death. nih.govmdpi.com
Cell Cycle RegulationCyclin-dependent kinases (CDKs)Arrest of cell proliferation (e.g., G2/M phase). nih.gov
PI3K/Akt SignalingPI3K, Akt, mTORInhibition of cell growth, survival, and proliferation. nih.govnih.gov
Ras/MAPK SignalingRas, ERKSuppression of survival signals. nih.gov

Interaction with Biomolecules

Covalent Adduct Formation with Proteins (e.g., Michael Addition)

The acrylic acid moiety of this compound renders it an electrophilic Michael acceptor. nih.gov This chemical feature allows it to form stable covalent bonds with biological nucleophiles, particularly the side chains of amino acid residues in proteins. This process, known as Michael addition or conjugate addition, is a key mechanism through which small molecules can irreversibly modify protein structure and function. nih.govrsc.org

The α,β-unsaturated carbonyl system in the acrylic acid portion of the molecule is susceptible to attack by soft nucleophiles. nih.gov Under physiological conditions, the most likely nucleophilic groups on proteins to participate in this reaction are the thiol group of cysteine and the amino groups of lysine side chains and the protein's N-terminus. nih.govnih.govresearchgate.net The reaction with an amine is specifically termed an aza-Michael addition. nih.gov

The general mechanism involves the nucleophilic attack on the β-carbon of the acrylic acid, leading to the formation of a stable carbon-sulfur (with cysteine) or carbon-nitrogen (with lysine) bond. nih.gov Such covalent adduct formation has been demonstrated for acrylic acid itself, which modifies proteins at lysine, histidine, and N-terminal residues. researchgate.net Similarly, other molecules containing acrylate or acrylamide functionalities are widely used as "warheads" for the specific covalent labeling and inhibition of proteins. rsc.orgnih.gov

Beyond direct reaction, carboxylate-containing molecules can also undergo metabolism to form reactive intermediates, such as acyl glucuronides, which are also electrophilic and capable of forming covalent protein adducts. nih.govsemanticscholar.org Additionally, metabolites of other methoxy-indole compounds have been shown to form adducts with histidine residues in proteins like albumin and hemoglobin. nih.gov This covalent modification can alter the protein's structure, charge, and function, potentially leading to downstream biological effects.

Non-Covalent Interactions and Binding Site Analysis

In addition to covalent modification, this compound can engage in a variety of non-covalent interactions with biomolecules. These weaker, reversible interactions—including hydrogen bonds, ionic bonds, hydrophobic interactions, and π-π stacking—are fundamental to molecular recognition and dictate how the molecule binds within protein active sites or other biological pockets. nih.govnih.gov

Analysis of the molecule's structure reveals several functional groups capable of forming these interactions:

Indole Ring: The N-H group of the indole ring is a strong hydrogen bond donor. The aromatic ring system itself is hydrophobic and capable of engaging in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Carboxylic Acid Group: This group is a versatile hydrogen bond participant, acting as both a hydrogen bond donor (O-H) and acceptor (C=O). At physiological pH, it is typically deprotonated to a carboxylate, allowing for strong ionic interactions (salt bridges) with positively charged residues like lysine and arginine.

Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

The crystal structure analysis of a closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), provides insight into these interactions. In its crystalline form, MI2CA molecules form cyclic dimers through strong, double hydrogen bonds between their carboxylic acid groups (O−H⋯O). mdpi.com The structure is further stabilized by hydrogen bonds between the indole N-H group and an adjacent methoxy group, as well as other C–H⋯O contacts. mdpi.com This demonstrates the compound's strong propensity for hydrogen bonding and highlights how the interplay of its functional groups dictates its three-dimensional arrangement and interactions. When binding to a biomolecule, this compound would likely utilize a similar combination of these non-covalent forces to achieve specific and stable binding.

Biosynthetic Pathways and Metabolic Research Non Human Clinical Focus

Tryptophan Metabolism and Indoleacrylic Acid Formation

Indoleacrylic acid is a metabolite derived from the essential amino acid tryptophan. Its formation is primarily attributed to the metabolic activities of the gut microbiota, although evidence also suggests the possibility of endogenous production. nih.gov The indole (B1671886) pathway is one of the three major routes for tryptophan metabolism, alongside the kynurenine and serotonin pathways. mdpi.com

The gut microbiota plays a crucial role in converting dietary tryptophan into a variety of indole-based compounds, including indoleacrylic acid. mdpi.comnih.gov This biotransformation is a key function of several commensal bacterial species. A two-stage production process is considered likely, where intestinal microorganisms first catabolize tryptophan into indole derivatives, which are then absorbed by the host and may be further converted. nih.gov

Specific bacteria have been identified as producers of indoleacrylic acid. Notably, several species from the genus Peptostreptococcus, such as Peptostreptococcus russellii, possess the necessary gene cluster to metabolize tryptophan into indoleacrylic acid. nih.govnewschool.edunih.gov Other bacteria capable of this conversion include Parabacteroides distasonis and species within the Clostridium genus, such as Clostridium sporogenes. nih.govresearchgate.net The presence of a phenyllactate dehydratase gene cluster (fldAIBC) in P. russellii, which is homologous to a cluster in C. sporogenes, is linked to this metabolic capability. nih.gov

Table 1: Microorganisms Involved in Indoleacrylic Acid Production

MicroorganismRole in BiosynthesisSupporting Evidence
Peptostreptococcus russelliiMetabolizes tryptophan to produce indoleacrylic acid.Contains the fldAIBC gene cluster required for the pathway. nih.govnih.gov
Parabacteroides distasonisProduces indoleacrylic acid from tryptophan.Its metabolite, indoleacrylic acid, has been shown to activate the aryl hydrocarbon receptor (AhR) signaling pathway. researchgate.net
Clostridium sporogenesConverts tryptophan into various indole derivatives, including indoleacrylic acid, via Stickland fermentation. nih.govPossesses gene clusters homologous to those in other indoleacrylic acid-producing bacteria. nih.gov

While microbial synthesis is the primary source, some research suggests that indoleacrylic acid may also be formed endogenously, without the intervention of intestinal microorganisms. nih.gov This hypothesis is supported by the detection of indolylacryloylglycine (IAcrGly), a glycine conjugate of indoleacrylic acid, in the urine of germ-free piglets. nih.govresearchgate.net This finding indicates that the host organism may possess the necessary metabolic pathways to convert tryptophan to indoleacrylic acid, which is then conjugated with glycine. nih.govwikipedia.org However, this remains a less investigated pathway compared to microbial biotransformation. nih.gov The existence of an endogenous indole pyruvate pathway in host cells, mediated by the enzyme IL4I1 (Interleukin-4-induced-1), has been demonstrated for the production of other indole derivatives like indole-3-acetic acid, suggesting a potential mechanism for host-mediated synthesis. nih.gov

Enzymatic Conversions and Intermediates

The microbial biosynthesis of indoleacrylic acid from tryptophan primarily proceeds through the indole-3-pyruvic acid (IPyA) pathway. mdpi.com This multi-step process involves specific enzymes and key intermediate compounds.

Transamination of Tryptophan: The pathway begins with the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). This reaction is catalyzed by an aromatic amino acid aminotransferase. mdpi.com

Conversion to Intermediates: IPyA is an unstable compound and serves as a branching point. plos.orgnih.gov It can be further processed into several intermediates. In the pathway leading to indoleacrylic acid, IPyA is converted to indole-3-lactic acid (ILA). nih.gov

Formation of Indoleacrylic Acid: The final step involves the conversion of indole-3-lactic acid into indoleacrylic acid. This reaction is carried out by the enzyme phenyllactate dehydratase. nih.gov

This pathway is a form of reductive Stickland fermentation, a process where one amino acid is oxidized while another is reduced, and is characteristic of certain anaerobic bacteria like Clostridium species. nih.gov

Table 2: Key Enzymes and Intermediates in the Indole-3-Pyruvic Acid Pathway to Indoleacrylic Acid

StepSubstrateEnzymeProduct/Intermediate
1L-TryptophanAromatic amino acid aminotransferaseIndole-3-pyruvic acid (IPyA)
2Indole-3-pyruvic acid (IPyA)(Not specified, reductive step)Indole-3-lactic acid (ILA)
3Indole-3-lactic acid (ILA)Phenyllactate dehydrataseIndoleacrylic acid (IAcrA)

Comparative Biosynthesis in Different Organisms (e.g., plants, specific microbes)

The biosynthesis of indoleacrylic acid and related indole compounds, such as indole-3-acetic acid (IAA), occurs in a diverse range of organisms, including bacteria and plants, where they function as important signaling molecules. researchgate.netnih.gov

In Microbes: As detailed previously, bacteria primarily utilize tryptophan-dependent pathways, with the indole-3-pyruvic acid (IPyA) pathway being prominent for producing both indoleacrylic acid and the widely studied phytohormone indole-3-acetic acid (IAA). nih.govnih.govresearchgate.net The specific end-product depends on the enzymatic machinery of the particular microbial species. For instance, Peptostreptococcus and Clostridium species are known to produce indoleacrylic acid. nih.govnih.gov

In Plants: Indoleacrylic acid is recognized as a plant growth hormone, or auxin, similar to the more ubiquitous IAA. nih.govresearchgate.net Plants also synthesize auxins from tryptophan, primarily through the IPyA pathway. nih.gov The accumulation of tryptophan and indoleacrylic acid has been observed in the leaves of tea plants, suggesting their role in promoting leaf growth. researchgate.net While the core pathway (IPyA) is conserved between many bacteria and plants, the specific enzymes and regulatory mechanisms can differ. nih.govresearchgate.net The presence of indoleacrylic acid in plants highlights its role as a natural auxin, participating in the regulation of plant growth and development, such as root growth and cell elongation. guidechem.comoregonstate.edu The detection of 3-indoleacrylic acid in tomato leaves further supports its presence and likely synthesis within plant tissues. acs.org

The biosynthesis in both microbes and plants underscores a conserved evolutionary strategy to produce potent signaling molecules from the essential amino acid tryptophan.

Potential Applications and Future Research Directions Non Clinical/therapeutic

Applications in Agrochemical Research

The structural resemblance of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid to naturally occurring plant hormones, specifically auxins, provides a logical starting point for its investigation in agrochemical research.

Indole-3-acetic acid (IAA) is the most prevalent natural auxin, a class of phytohormones that governs numerous aspects of plant growth and development, including cell division, elongation, and differentiation. nih.gov The indole (B1671886) core of this compound suggests it could potentially interact with the same biological pathways.

Future research could explore its potential as a plant growth regulator by:

Investigating its binding affinity to auxin receptors, such as the TIR1/AFB protein family.

Conducting bioassays on model plant species to determine if it exhibits auxin-like activity (promoting growth) or anti-auxin activity (inhibiting growth).

Performing structure-activity relationship studies to understand how the 5-methoxy group and the acrylic acid side chain influence its biological function in comparison to IAA and other synthetic auxins.

A summary of potential research directions in plant growth regulation is provided in the table below.

Research AreaPotential Focus
Receptor Binding AssaysEvaluation of binding to TIR1/AFB auxin receptors.
Plant BioassaysAssessment of effects on root and shoot growth in model plants.
Structure-Activity StudiesAnalysis of the functional role of the methoxy (B1213986) and acrylic acid groups.

Algal blooms in hydroponic systems can lead to significant operational issues by competing with crops for nutrients and altering the pH of the nutrient solution. igworks.com This necessitates the use of effective algicidal agents that are not harmful to the cultivated plants. While no specific studies have been conducted on the algicidal properties of this compound, the exploration of novel, effective, and safe algicides is an active area of research.

Potential research into its algicidal applications could include:

Screening the compound for activity against common algal species that contaminate hydroponic systems.

Investigating the mechanism of action if algicidal properties are identified.

Assessing any potential phytotoxic effects on a range of hydroponically grown crops.

Chemical Biology Probes and Tools

The inherent fluorescence of the indole scaffold makes its derivatives promising candidates for the development of molecular probes for use in chemical biology. researchgate.net

Fluorescent probes are essential tools for visualizing and studying dynamic processes within living cells. mdpi.com The indole moiety of this compound can act as a fluorophore. A related compound, 5-methoxyindole-2-carboxylic acid, has been utilized as a reactant in the synthesis of fluorescent small molecule probes for in vivo imaging, suggesting a similar potential for the title compound.

Future development could involve:

Characterizing the fundamental photophysical properties of the compound, such as its excitation and emission spectra and quantum yield.

Modifying the acrylic acid group to create responsive probes that signal the presence of specific ions, molecules, or changes in the cellular environment.

Attaching targeting ligands to direct the probe to specific organelles or proteins within the cell.

Molecular probes derived from this compound could be employed to study a variety of cellular processes. For instance, a probe sensitive to pH could monitor the acidification of lysosomes, while a probe that changes its fluorescence in response to viscosity could provide insights into the dynamics of the cytoplasm or cellular membranes.

Synthetic Building Block for Complex Molecules

The indole ring is a fundamental structural unit in a multitude of natural products and synthetic compounds with significant biological activities, including many alkaloids and pharmaceuticals. nih.gov The functional groups present in this compound make it a potentially valuable starting material for the synthesis of more complex molecules.

For example, a related compound, 1,5-disubstituted indole-2-carboxaldehyde, has been used in a cascade reaction to synthesize γ-carbolines, a class of compounds with interesting biological properties. nih.gov This suggests that this compound could be a precursor for novel heterocyclic structures.

The reactivity of the acrylic acid side chain allows for a variety of chemical modifications, as detailed in the following table.

Reaction TypePotential Transformation
AmidationReaction with amines to form a diverse range of amides.
EsterificationReaction with alcohols to produce corresponding esters.
ReductionSelective reduction of the carboxylic acid or the double bond.
CycloadditionParticipation in reactions to form more complex ring systems.

These potential synthetic transformations underscore the utility of this compound as a versatile platform for the creation of novel and potentially functional molecules for further scientific investigation.

Precursor in Natural Product Synthesis

The indole ring system is a fundamental structural motif present in a vast array of biologically active natural products, particularly alkaloids. The functionalized indole core of this compound makes it a promising precursor for the total synthesis of complex indole alkaloids. While direct total syntheses of specific natural products originating from this exact acrylic acid derivative are not extensively documented, the strategic importance of similar 5-methoxyindole (B15748) and indole-3-acrylic acid moieties is well-established in synthetic organic chemistry.

The 5-methoxy substitution is a common feature in many natural alkaloids, and its presence in a synthetic precursor is highly strategic. This functional group can influence the electronic properties of the indole ring and can be a key handle for further chemical transformations. Synthetic strategies often involve the elaboration of side chains and the construction of additional rings onto the indole framework. The acrylic acid portion of the molecule offers multiple points for chemical modification, including reactions at the carboxylic acid group and the alkene bond, making it an adaptable building block for assembling the intricate structures of natural products.

Table 1: Key Reactive Sites of this compound for Natural Product Synthesis

Reactive SitePotential TransformationsRelevance in Synthesis
Indole N-H Alkylation, ArylationIntroduction of substituents for modulating properties.
Indole C2 Position C-H activation, FunctionalizationFormation of new carbon-carbon or carbon-heteroatom bonds.
Acrylic Acid Alkene Michael addition, Cycloaddition, HydrogenationElongation of the side chain, formation of new ring systems.
Carboxylic Acid Esterification, Amidation, ReductionCoupling with other molecular fragments, conversion to other functional groups.
Methoxy Group Demethylation to a hydroxyl groupA common step in the synthesis of certain natural products.

The synthesis of complex indole alkaloids often involves multi-step sequences where functionalized indoles are key intermediates. For instance, the construction of the ergoline skeleton, a core structure in many ergot alkaloids, starts from tryptophan derivatives. Nonbiomimetic synthetic strategies, which are not restricted to mimicking biosynthetic pathways, offer creative and flexible routes to natural products and their analogues, where precursors like this compound could be employed.

Scaffold for Novel Chemical Entities

The concept of "privileged scaffolds" is central to modern medicinal chemistry and materials science, where a core molecular structure is systematically modified to generate libraries of new compounds with desired properties. The indole nucleus is considered a quintessential privileged scaffold due to its ability to interact with a wide range of biological targets and its favorable physicochemical properties.

This compound serves as an excellent scaffold for the development of novel chemical entities for non-therapeutic applications, such as in the creation of functional materials, chemosensors, and probes for biological research. The combination of the indole core, the methoxy group, and the acrylic acid side chain provides a rich platform for chemical diversification.

Functional Polymers: The acrylic acid moiety can be polymerized or copolymerized to create functional polymers with unique properties. The indole units incorporated into the polymer backbone or as pendant groups can impart specific electronic, optical, or thermal characteristics. For instance, indole-based polymers have been investigated for their potential in organic electronics due to their electron-rich nature. The synthesis of functional polymers with well-defined structures often relies on the polymerization of monomers containing specific functional groups, and this compound represents a viable candidate for such applications.

Chemosensors and Fluorescent Probes: Indole derivatives are known to exhibit interesting photophysical properties, including fluorescence. By modifying the structure of this compound, it is possible to design and synthesize novel chemosensors and fluorescent probes. The indole ring can act as a fluorophore, and its emission properties can be modulated by the binding of specific analytes to receptor sites incorporated into the molecule. The development of indole-derived azo-azomethine dyes as effective chemosensors for anions has demonstrated the utility of this scaffold in sensing applications.

Table 2: Potential Non-Clinical Applications of Novel Chemical Entities Derived from the this compound Scaffold

Application AreaRationale for Use of the ScaffoldExample of Potential Modification
Functional Polymers The acrylic acid group allows for polymerization. The indole moiety imparts desirable electronic and optical properties to the polymer.Polymerization of the acrylic acid to form a polyacrylate with pendant 5-methoxyindole groups.
Chemosensors The indole core can act as a signaling unit (fluorophore). The scaffold can be functionalized with specific binding sites for analytes.Coupling of a receptor for a specific ion or molecule to the carboxylic acid group.
Bioconjugation The carboxylic acid provides a handle for covalent attachment to biomolecules.Activation of the carboxylic acid for reaction with amine groups on proteins or other biomolecules.
Organic Electronics The electron-rich indole system can be exploited in the design of organic semiconductors and light-emitting materials.Synthesis of extended conjugated systems by coupling reactions at the indole ring.

Future Research Challenges and Opportunities

The potential of this compound as a precursor and a scaffold presents several exciting avenues for future research, along with inherent challenges that need to be addressed.

Challenges:

Regioselective Functionalization: A key challenge in indole chemistry is the control of regioselectivity during functionalization. Developing synthetic methods that allow for the precise modification of specific positions on the indole ring of this compound, without affecting other reactive sites, is crucial for its effective use as a building block.

Scalable Synthesis: For many applications, particularly in materials science, the availability of the starting compound in sufficient quantities is essential. The development of efficient, cost-effective, and scalable synthetic routes to this compound itself will be a critical enabler for its broader application.

Stability and Processing of Derived Materials: For indole-based functional materials, such as polymers, ensuring their long-term stability under operational conditions (e.g., exposure to air, light, and temperature) is a significant challenge. Furthermore, the processability of these materials into useful forms (e.g., thin films) needs to be optimized.

Opportunities:

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Exploring the potential of biocatalysts to perform specific transformations on this compound could open up new and efficient synthetic pathways to valuable derivatives.

Development of Smart Materials: There is a growing demand for "smart" materials that can respond to external stimuli. The unique electronic and photophysical properties of the indole scaffold can be harnessed to develop novel materials that change their color, fluorescence, or conductivity in response to changes in their environment (e.g., pH, temperature, or the presence of specific analytes).

Interdisciplinary Research: The full potential of this compound can be realized through interdisciplinary collaborations between synthetic chemists, materials scientists, and biochemists. Such collaborations can drive the design and synthesis of new molecules and materials with tailored properties for a wide range of non-clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid, and how is purity ensured?

  • Methodology : The compound is synthesized via alkylation or condensation reactions. For example, NaH and ethyl iodide in acetonitrile (ACN) facilitate alkylation at the indole nitrogen, followed by purification via column chromatography (e.g., 15% ethyl acetate in hexane) to isolate the product . Acidic hydrolysis of ester derivatives (e.g., ethyl acrylate intermediates) yields the acrylic acid form. Purity is confirmed using thin-layer chromatography (TLC) and analytical techniques like HPLC .

Q. How is the compound structurally characterized in academic research?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, with characteristic signals for the indole ring (δ ~11.4 ppm for NH), methoxy group (δ ~3.8 ppm), and acrylate double bond (J = 15.8 Hz) . Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Single-crystal X-ray diffraction resolves molecular geometry, including bond angles and planarity of the indole-acrylate system .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols via fume hoods or local exhaust ventilation. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in dry, airtight containers away from ignition sources .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s biological activity be investigated?

  • Methodology : Derivatization into amides or esters (e.g., using carbonyldiimidazole (CDI)) enables conjugation with bioactive moieties (e.g., spermine derivatives) to study structure-activity relationships (SAR). Biological assays (e.g., enzyme inhibition or cytotoxicity) combined with computational docking (e.g., AutoDock Vina) identify potential targets, such as cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes .

Q. What strategies optimize reaction yields during synthesis?

  • Methodology : Reaction parameters like temperature (e.g., 0°C for NaH activation), solvent polarity (ACN vs. DMF), and stoichiometry (1.2 eq. alkylating agents) are systematically varied. Catalysts (e.g., Cu(OTf)₂ for cycloadditions) enhance regioselectivity. Yield improvements (>90%) are achieved via iterative optimization and real-time monitoring (e.g., in situ IR) .

Q. How are crystallographic challenges addressed in structural studies?

  • Methodology : High-resolution X-ray data (e.g., synchrotron sources) mitigate twinning or disorder. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For poorly diffracting crystals, cryocooling (100 K) or co-crystallization with stabilizing agents (e.g., polyethylene glycol) improves data quality .

Q. How do substituent modifications alter pharmacological properties?

  • Methodology : Substituents at the indole N-position (e.g., ethyl vs. methyl groups) or acrylate chain (e.g., fluorobenzyl derivatives) are tested for bioavailability and target affinity. Pharmacokinetic studies (e.g., LogP via shake-flask method) and in vitro assays (e.g., Caco-2 permeability) correlate structural changes with activity .

Q. How can contradictions in spectral or biological data be resolved?

  • Methodology : Cross-validation with orthogonal techniques (e.g., mass spectrometry for molecular weight confirmation) resolves NMR signal overlaps. Replicating biological assays under standardized conditions (e.g., cell line authentication, controlled hypoxia) minimizes variability. Meta-analyses of published SAR studies identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.